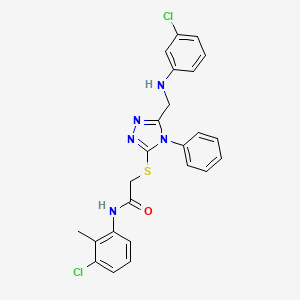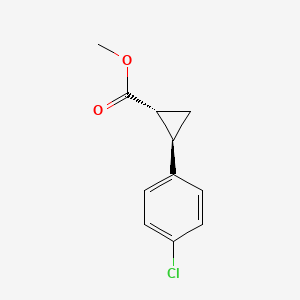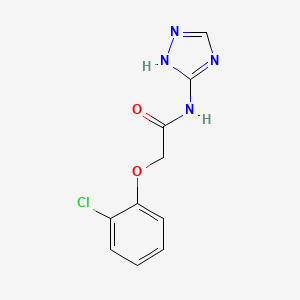
5-Tert-butyl-2H-pyrazole-3-carboxylic acid (2,6-dichloro-benzylidene)-hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Tert-butyl-2H-pyrazole-3-carboxylic acid (2,6-dichloro-benzylidene)-hydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with a tert-butyl group and a carboxylic acid moiety, along with a hydrazide linkage to a dichlorobenzylidene group. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in medicinal chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2H-pyrazole-3-carboxylic acid (2,6-dichloro-benzylidene)-hydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a β-keto ester with hydrazine hydrate under reflux conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Carboxylation: The carboxylic acid group is introduced through carboxylation of the pyrazole ring using carbon dioxide under high pressure.
Hydrazide Formation: The hydrazide linkage is formed by reacting the carboxylic acid with hydrazine hydrate.
Benzylidene Formation: Finally, the dichlorobenzylidene group is introduced through a condensation reaction with 2,6-dichlorobenzaldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide linkage, forming corresponding oxides.
Reduction: Reduction reactions can target the dichlorobenzylidene group, converting it to a benzyl group.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the hydrazide linkage.
Reduction: Reduced forms of the dichlorobenzylidene group.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, it is used to study enzyme inhibition and protein-ligand interactions. Its structure allows it to bind to specific enzymes, making it useful in the development of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industrial applications, it is used in the synthesis of specialty chemicals and as a precursor for the production of advanced materials. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 5-Tert-butyl-2H-pyrazole-3-carboxylic acid (2,6-dichloro-benzylidene)-hydrazide involves its interaction with specific molecular targets. The hydrazide linkage and dichlorobenzylidene group allow it to form strong hydrogen bonds and hydrophobic interactions with enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
5-Tert-butyl-2H-pyrazole-3-carboxylic acid hydrazide: Lacks the dichlorobenzylidene group, making it less reactive in certain substitution reactions.
2,6-Dichlorobenzylidene hydrazide: Lacks the pyrazole ring, reducing its ability to participate in specific biological interactions.
5-Tert-butyl-2H-pyrazole-3-carboxylic acid (benzylidene)-hydrazide: Similar structure but without the chlorine atoms, affecting its reactivity and binding properties.
Uniqueness
The presence of both the tert-butyl group and the dichlorobenzylidene group in 5-Tert-butyl-2H-pyrazole-3-carboxylic acid (2,6-dichloro-benzylidene)-hydrazide provides a unique combination of steric hindrance and electronic effects. This makes it more selective in its interactions and allows for a broader range of chemical reactions compared to its analogs.
属性
分子式 |
C15H16Cl2N4O |
|---|---|
分子量 |
339.2 g/mol |
IUPAC 名称 |
5-tert-butyl-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16Cl2N4O/c1-15(2,3)13-7-12(19-20-13)14(22)21-18-8-9-10(16)5-4-6-11(9)17/h4-8H,1-3H3,(H,19,20)(H,21,22)/b18-8+ |
InChI 键 |
VAZIDJNDWMWYCN-QGMBQPNBSA-N |
手性 SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
规范 SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002998.png)

![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(trifluoromethyl)-](/img/structure/B12003018.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B12003022.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12003037.png)
![5-(4-chlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003045.png)


![3-ethyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12003064.png)
![2-[(Carboxymethyl)amino]butanoic acid](/img/structure/B12003069.png)


![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003094.png)
